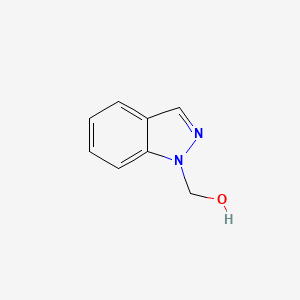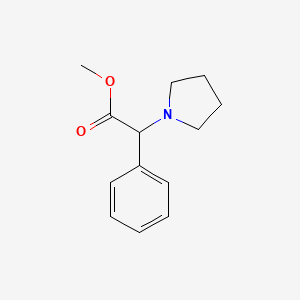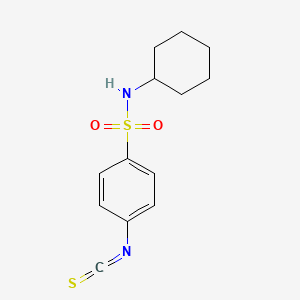
4-溴-1-氯-5-甲基异喹啉
描述
“4-Bromo-1-chloro-5-methylisoquinoline” is a chemical compound with the molecular formula C10H7BrClN . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-chloro-5-methylisoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecule has a bromine atom at the 4th position, a chlorine atom at the 1st position, and a methyl group at the 5th position .Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-1-chloro-5-methylisoquinoline” is 256.53 . It is stored in an inert atmosphere at 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current literature.科学研究应用
化学合成
4-溴-1-氯-5-甲基异喹啉及其衍生物已被用于合成各种复杂的化学结构。例如,使用 6-溴-1-氯-4-甲基异喹啉和邻苯二甲酸酐已经实现了羟基四环醌的合成 (Croisy-Delcey 等人,1991)。此外,4-溴-1-甲基异喹啉的衍生物已被合成并评估其抗肿瘤活性,在小鼠 L1210 白血病的治疗中显示出有希望的结果 (Liu 等人,1995)。
药物研究
在药物研究中,4-溴-1-氯-5-甲基异喹啉一直是探索新药物递送系统研究的一部分。例如,它已被用于开发一种潜在的生物还原活化前药系统,旨在选择性地将药物递送至缺氧组织 (Parveen 等人,1999)。
有机金属化学
该化合物还在有机金属化学中找到了应用。已经对使用 6-溴异喹啉鎓等衍生物在不含杂原子的环中合成卡宾配合物进行了研究 (Schuster & Raubenheimer,2006)。
抗疟疾活性
还对使用 4-羟基喹啉等化合物合成卤代 4-喹啉酮并评估其抗疟疾活性进行了研究。这表明在治疗疟疾等疾病中具有潜在应用 (Vandekerckhove 等人,2014)。
安全和危害
“4-Bromo-1-chloro-5-methylisoquinoline” is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319 . This indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The recommended precautionary statements are P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 , which include instructions for handling, storage, and first aid measures.
作用机制
Target of Action
It’s known that isoquinolines are often used in the synthesis of various pharmaceuticals , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
Isoquinolines, in general, are known to interact with various biological targets, leading to a range of effects . The bromine and chlorine substituents on the isoquinoline ring may influence its reactivity and interaction with these targets.
Biochemical Pathways
Isoquinolines are known to be involved in various chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s boiling point is reported to be around 3044°C , which may influence its bioavailability and distribution.
属性
IUPAC Name |
4-bromo-1-chloro-5-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-3-2-4-7-9(6)8(11)5-13-10(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEHDAQHUXWPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)

![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)
![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)
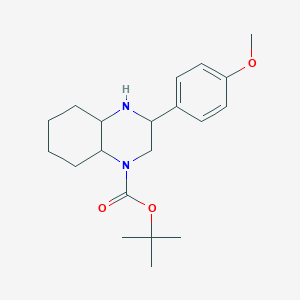
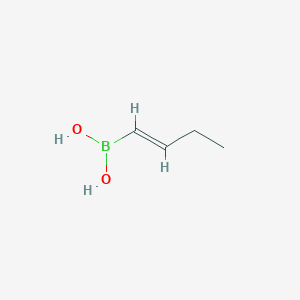
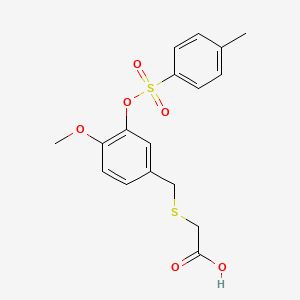
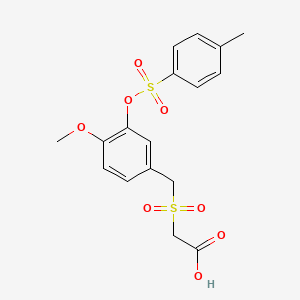
![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3070751.png)
